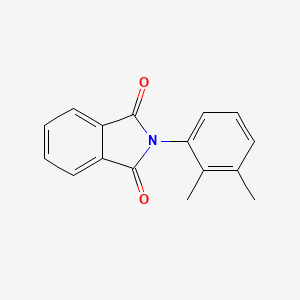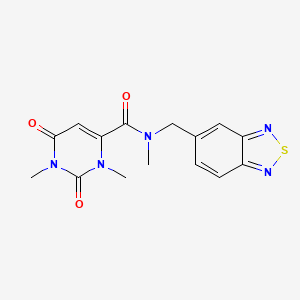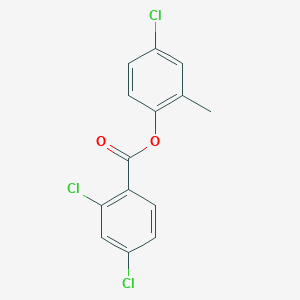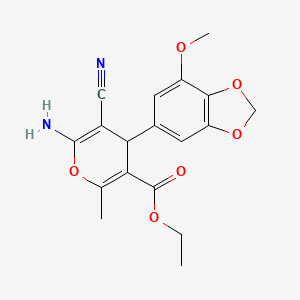
2-oxo-1,1-diphenyl-2-(1-pyrrolidinyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2-oxo-1,1-diphenyl-2-(1-pyrrolidinyl)ethanol often involves condensation reactions, such as the Knoevenagel condensation, which is a critical method for forming carbon-carbon bonds in precursors to this compound. For instance, the synthesis of related compounds using condensation reactions between aldehydes and compounds containing active methylene groups has been demonstrated, highlighting the versatility and utility of this synthetic approach in creating complex organic molecules (Percino et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-oxo-1,1-diphenyl-2-(1-pyrrolidinyl)ethanol reveals a complex arrangement of atoms, often characterized by X-ray crystallography. For example, structural analysis of analogous compounds shows the formation of intermolecular hydrogen bonds, which play a crucial role in stabilizing the crystal structure and influencing the compound's physical properties (Percino et al., 2015).
Chemical Reactions and Properties
The chemical behavior of 2-oxo-1,1-diphenyl-2-(1-pyrrolidinyl)ethanol-like compounds involves various reactions, including condensation, dehydration, and polymerization processes. For instance, protective group strategies such as the use of 2-(pyridin-2-yl)ethanol highlight the compound's reactivity and functional versatility in synthetic chemistry, offering insights into its broader chemical properties (Elladiou & Patrickios, 2012).
Physical Properties Analysis
The physical properties of 2-oxo-1,1-diphenyl-2-(1-pyrrolidinyl)ethanol and related compounds are significantly influenced by their molecular structures. X-ray crystallography provides valuable information on the compound's crystalline form, revealing factors such as crystal system, space group, and molecular dimensions that directly impact its physical state, solubility, and stability (Percino et al., 2015).
科学的研究の応用
Catalysis and Polymerization
Magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, including variations similar to 2-oxo-1,1-diphenyl-2-(1-pyrrolidinyl)ethanol, have been synthesized and applied in the immortal ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and l-lactide (l-LA). These complexes showed significant catalytic activity, with magnesium-based complexes demonstrating higher efficiency, highlighting their potential in polymer synthesis and material engineering (Wang et al., 2012).
Molecular Structure Studies
The molecular structure and synthesis of compounds closely related to 2-oxo-1,1-diphenyl-2-(1-pyrrolidinyl)ethanol have been extensively studied. For instance, the synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction of 2-picoline and benzaldehyde provide insights into the stability and hydrogen bonds formation critical for obtaining similar compounds. These findings contribute to our understanding of molecular interactions and structure-property relationships in organic chemistry (Percino et al., 2015).
Protecting Groups in Organic Synthesis
2-(Pyridin-2-yl)ethanol, a compound related to 2-oxo-1,1-diphenyl-2-(1-pyrrolidinyl)ethanol, has been utilized as a protecting group for carboxylic acids. It showcases the ability to be selectively removed either chemically under alkaline conditions or thermally, marking its significance in the field of synthetic organic chemistry. This application underlines the utility of such compounds in facilitating complex synthetic pathways while ensuring the stability of sensitive functional groups (Elladiou & Patrickios, 2012).
Advanced Material Synthesis
The compound has been indirectly related to the development of advanced materials, such as the synthesis and characterization of biodegradable polycaprolactone/polyurethanes using 2,6-pyridinedimethanol as a chain extender. This research highlights the role of similar compounds in enhancing the properties of polymeric materials, contributing to the fields of material science and environmental sustainability (Tsou et al., 2013).
特性
IUPAC Name |
2-hydroxy-2,2-diphenyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17(19-13-7-8-14-19)18(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,21H,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWKTKGAFKPXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,1-diphenyl-2-(1-pyrrolidinyl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)

![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)
![[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)


![dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5525574.png)
![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)
![6-{[4-(3-benzyl-1H-pyrazol-5-yl)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5525594.png)
![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)
![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)